molecular formula C11H9ClO3 B13866570 6-methoxy-2H-chromene-3-carbonyl chloride

6-methoxy-2H-chromene-3-carbonyl chloride

Cat. No.: B13866570
M. Wt: 224.64 g/mol
InChI Key: MBQNJLCNAQXVSZ-UHFFFAOYSA-N
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Description

6-Methoxy-2H-chromene-3-carbonyl chloride is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2H-chromene-3-carbonyl chloride typically involves the reaction of 6-methoxy-2H-chromene-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2H-chromene-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Aldehydes and Alcohols: Formed from reduction reactions.

    Hydroxyl and Carbonyl Compounds: Formed from oxidation reactions.

Scientific Research Applications

6-Methoxy-2H-chromene-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-2H-chromene-3-carbonyl chloride depends on its chemical reactivity and the nature of its interactions with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, altering the function of the target molecules. The specific molecular targets and pathways involved vary depending on the context of its use, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2H-chromene-3-carboxylic acid
  • 6-Chloro-2H-chromene-3-carbonyl chloride
  • 2H-chromene-3-carbonyl chloride

Uniqueness

6-Methoxy-2H-chromene-3-carbonyl chloride is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and specificity in various applications .

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

6-methoxy-2H-chromene-3-carbonyl chloride

InChI

InChI=1S/C11H9ClO3/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-5H,6H2,1H3

InChI Key

MBQNJLCNAQXVSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=O)Cl

Origin of Product

United States

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